molecular formula C6H10N4S2 B12901533 2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine CAS No. 61772-85-8

2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine

Cat. No.: B12901533
CAS No.: 61772-85-8
M. Wt: 202.3 g/mol
InChI Key: IXZUCRGIXBNBTH-UHFFFAOYSA-N
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Description

2,6-Bis(methylthio)pyrimidine-4,5-diamine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of two methylthio groups at positions 2 and 6, and two amino groups at positions 4 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(methylthio)pyrimidine-4,5-diamine typically involves the reaction of appropriate starting materials under specific conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(methylthio)pyrimidine-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

2,6-Bis(methylthio)pyrimidine-4,5-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2,6-Bis(methylthio)pyrimidine-4,5-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trisubstituted Pyrimidines: These compounds have similar structures but differ in the nature and position of substituents.

    Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 2,6-dimethylthiopyrimidine share structural similarities but have different functional groups.

Uniqueness

2,6-Bis(methylthio)pyrimidine-4,5-diamine is unique due to the specific arrangement of methylthio and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61772-85-8

Molecular Formula

C6H10N4S2

Molecular Weight

202.3 g/mol

IUPAC Name

2,6-bis(methylsulfanyl)pyrimidine-4,5-diamine

InChI

InChI=1S/C6H10N4S2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h7H2,1-2H3,(H2,8,9,10)

InChI Key

IXZUCRGIXBNBTH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=C1N)N)SC

Origin of Product

United States

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